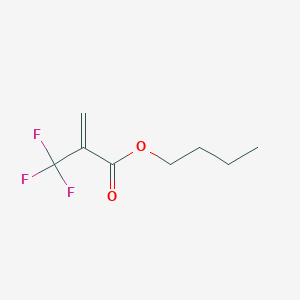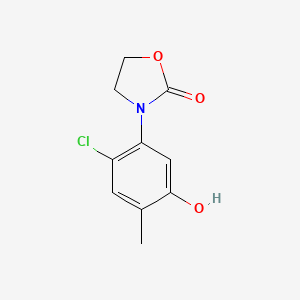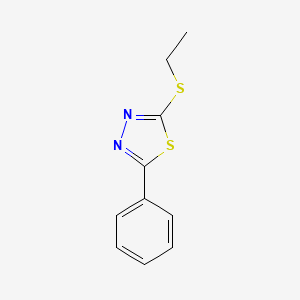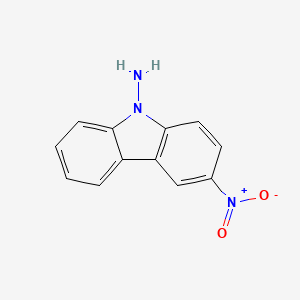![molecular formula C12H23AlO2 B14318851 Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate CAS No. 107270-46-2](/img/structure/B14318851.png)
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate is an organoaluminum compound with a unique structure that includes both aluminum and organic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate typically involves the reaction of aluminum alkyls with esters. One common method involves the reaction of diisobutylaluminum hydride with methyl acrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxides.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent, or it can be reduced further using hydrogen or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Aluminum oxides and modified organic fragments.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: Substituted esters and alcohols.
Applications De Recherche Scientifique
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate involves its ability to interact with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic addition and substitution. The ester group can also participate in reactions, making the compound versatile in its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylaluminum hydride: A related organoaluminum compound used in similar applications.
Methyl acrylate: A precursor in the synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate.
Triisobutylaluminum: Another organoaluminum compound with different reactivity.
Uniqueness
This compound is unique due to its combination of an aluminum center with an ester group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions.
Propriétés
Numéro CAS |
107270-46-2 |
|---|---|
Formule moléculaire |
C12H23AlO2 |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate |
InChI |
InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-4(2)3;/h1H2,2H3;2*4H,1H2,2-3H3; |
Clé InChI |
GSZYYAKANOFDAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CC(C)C)C(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


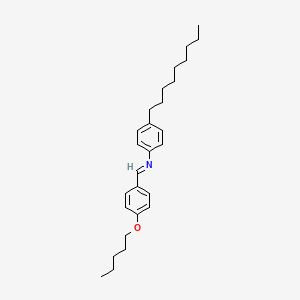
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
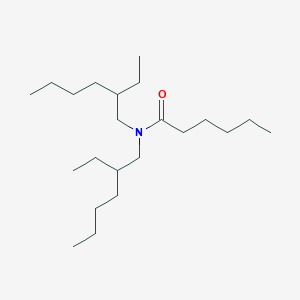
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
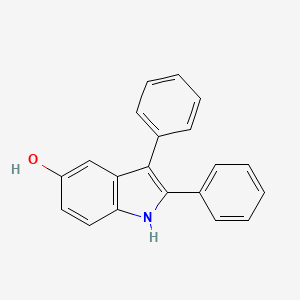
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
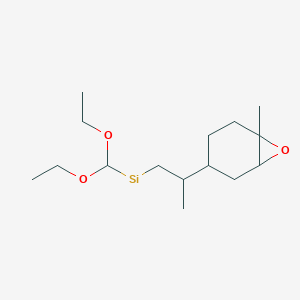

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
